Dibromobis(4-methylpyridine)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobis(4-methylpyridine)nickel is a coordination compound with the chemical formula NiBr₂(C₆H₇N)₂. It is composed of a nickel(II) ion coordinated to two bromide ions and two 4-methylpyridine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromobis(4-methylpyridine)nickel can be synthesized through the reaction of nickel(II) bromide with 4-methylpyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) bromide in a solvent such as ethanol or methanol, followed by the addition of 4-methylpyridine. The mixture is then stirred and heated to facilitate the formation of the coordination compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dibromobis(4-methylpyridine)nickel undergoes various chemical reactions, including:
Substitution Reactions: The 4-methylpyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Oxidation-Reduction Reactions: The nickel(II) center can participate in redox reactions, where it can be reduced to nickel(I) or oxidized to nickel(III) under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other pyridine derivatives or ligands that can displace the 4-methylpyridine ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are new coordination compounds where the 4-methylpyridine ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox conditions but can include nickel(I) or nickel(III) complexes.
Scientific Research Applications
Dibromobis(4-methylpyridine)nickel has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in the field of metal-based drugs.
Mechanism of Action
The mechanism by which Dibromobis(4-methylpyridine)nickel exerts its effects involves coordination chemistry principles. The nickel(II) ion forms coordination bonds with the bromide ions and 4-methylpyridine ligands, creating a stable complex. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dibromobis(pyridine)nickel: Similar in structure but with pyridine ligands instead of 4-methylpyridine.
Dibromobis(triphenylphosphine)nickel(II): Contains triphenylphosphine ligands instead of 4-methylpyridine.
Properties
Molecular Formula |
C12H14Br2N2Ni |
---|---|
Molecular Weight |
404.75 g/mol |
IUPAC Name |
dibromonickel;4-methylpyridine |
InChI |
InChI=1S/2C6H7N.2BrH.Ni/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
XQVWHISDESZQOS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=NC=C1.CC1=CC=NC=C1.[Ni](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.